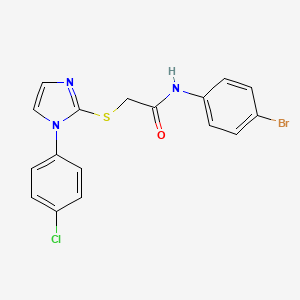
N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide” is a chemical compound with the molecular formula C14H11BrClNOS . It has been studied for its potential antimicrobial and antiproliferative properties .
Synthesis Analysis
The compound has been synthesized and its molecular structures were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The exact synthesis process is not detailed in the available sources.Physical And Chemical Properties Analysis
The compound has a molecular weight of 214.059 . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available sources.Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Studies have synthesized and evaluated various derivatives of acetamide, including those related to "N-(4-bromophenyl)-2-((1-(4-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide," for their antitumor activities. For instance, a series of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems demonstrated considerable anticancer activity against some cancer cell lines. Such compounds were synthesized using a structure that incorporated 2-(4-aminophenyl)benzothiazole as a pharmacophoric group and showed significant activity against human tumor cell lines derived from various neoplastic diseases (Yurttaş, Tay, & Demirayak, 2015).
Antimicrobial and Antibacterial Activities
Research into the antimicrobial activity of acetamide derivatives revealed that compounds synthesized from 2-bromo-N-(phenylsulfonyl)acetamide showed good antimicrobial properties. These compounds were reacted with various nucleophiles to yield derivatives that displayed high activity towards several strains, underscoring their potential as antimicrobial agents (Fahim & Ismael, 2019).
Structural Analysis and Synthesis
The structure of acetamide derivatives, including halogenated compounds, has been a subject of interest. Studies on the structures of such compounds have contributed to a deeper understanding of their potential applications and interactions at the molecular level. For instance, the structural analysis of N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides provided insights into their molecular shapes and intermolecular interactions, which are crucial for their biological activities (Boechat et al., 2011).
Wirkmechanismus
The compound has been evaluated for its in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species, as well as anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) . The exact mechanism of action is not detailed in the available sources.
Eigenschaften
IUPAC Name |
N-(4-bromophenyl)-2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrClN3OS/c18-12-1-5-14(6-2-12)21-16(23)11-24-17-20-9-10-22(17)15-7-3-13(19)4-8-15/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYUPPBCXHUNYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(4-fluorobenzyl)urea](/img/structure/B2729482.png)
![(Z)-4-(dimethylamino)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2729484.png)
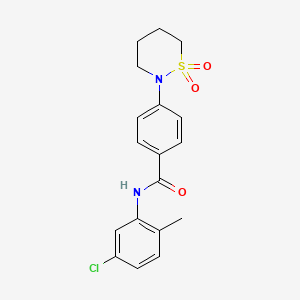
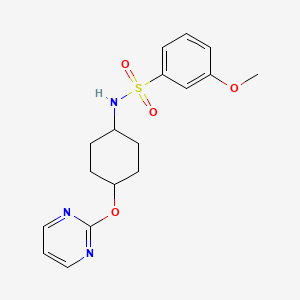
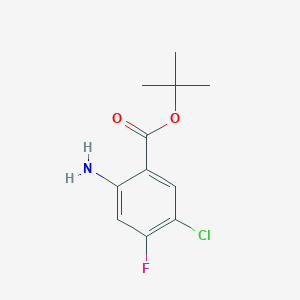
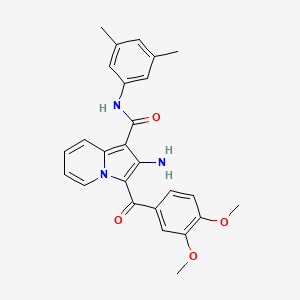

![2-[[5-Bromo-3-[2-[tert-butyl(dimethyl)silyl]oxypropan-2-yl]-1,2,4-triazol-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B2729493.png)
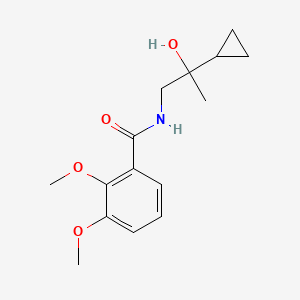
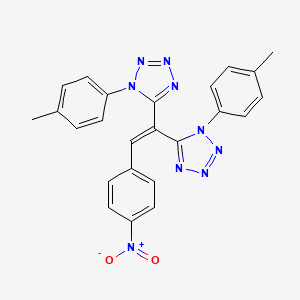

![5-((3-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729500.png)
![2-[(4-chlorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2729501.png)
![2-Ethyl-5-((4-ethylphenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2729502.png)